Butanoyl PAF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

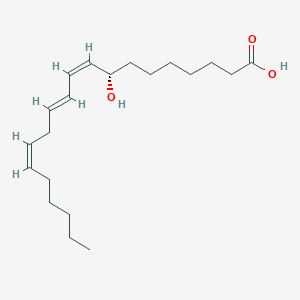

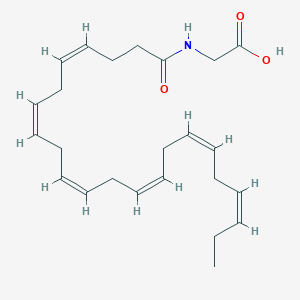

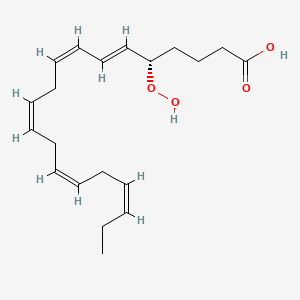

Butanoyl PAF, also known as 1-O-hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine, is a platelet-activating factor (PAF) analog. Platelet-activating factors are potent phospholipid mediators involved in various inflammatory processes. This compound is a product of the oxidative decomposition of 2-arachidonoyl phospholipids and is known to be less potent than PAF but more abundant in oxidized low-density lipoproteins (LDL) .

Preparation Methods

Butanoyl PAF can be synthesized through the oxidation of LDL. The process involves the oxidation of LDL with inactivated PAF-acetylhydrolase (PAF-AH), resulting in the formation of this compound as a major component . The synthetic route typically involves the use of reverse-phase high-performance liquid chromatography (HPLC) purification and electrospray ionization-mass spectrometry (ESI-MS) analysis to isolate and identify the compound .

Chemical Reactions Analysis

Butanoyl PAF undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of LDL leads to the formation of this compound, which acts as a ligand for oxidized lipid receptors and peroxisome proliferator-activated receptors . Common reagents used in these reactions include copper ions (Cu^2+) and exogenous 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) . The major products formed from these reactions are oxidized phospholipids with PAF-like structures .

Scientific Research Applications

Butanoyl PAF has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the oxidative decomposition of phospholipids and the formation of bioactive lipid molecules . In biology, it is used to investigate the role of PAF analogs in inflammatory processes and oxidative stress . In medicine, this compound is studied for its potential role in atherosclerosis and other inflammatory diseases . In industry, it is used in the development of lipid-based pharmaceuticals and as a research tool for studying lipid metabolism .

Mechanism of Action

Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled receptor involved in inflammatory responses . The binding of this compound to the PAF receptor activates various intracellular signaling pathways, leading to the production of inflammatory cytokines and the activation of the inflammasome . This process involves the activation of nucleotide-binding domain, leucine-rich-repeat-containing proteins (NLRs) and the release of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .

Comparison with Similar Compounds

Butanoyl PAF is similar to other PAF analogs, such as butenoyl PAF and C16:0 PAF . it is unique in its higher abundance in oxidized LDL compared to PAF . Other similar compounds include 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF) and other oxidized phospholipids with PAF-like structures . This compound is less potent than PAF but is more abundant in oxidized LDL, making it a physiologically relevant bioactive molecule .

Properties

Molecular Formula |

C28H58NO7P |

|---|---|

Molecular Weight |

551.7 g/mol |

IUPAC Name |

(2-butanoyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3 |

InChI Key |

UVHUBDICYDPLIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)

![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)

![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)